molecular formula C5H11NO2 B055562 tert-Butyl carbamate CAS No. 4248-19-5

tert-Butyl carbamate

Cat. No.: B055562
CAS No.: 4248-19-5
M. Wt: 117.15 g/mol
InChI Key: LFKDJXLFVYVEFG-UHFFFAOYSA-N
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Description

tert-Butyl carbamate: is a chemical compound with the molecular formula C₅H₁₁NO₂. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal. The compound is also known for its role in the synthesis of N-tert-butoxycarbonyl (Boc)-protected anilines and other derivatives.

Mechanism of Action

Target of Action

Tert-Butyl carbamate, also known as Boc-amide , is primarily used in the protection of amines, particularly in peptide synthesis . The compound’s primary targets are amino functions, where it serves as a protecting group . This protection is crucial in the synthesis of multifunctional targets, as amino functions often occur in this context .

Mode of Action

This compound interacts with its targets through a process known as Boc-protection . In this process, an amino function is converted to a this compound (Boc-derivative), which is stable towards most nucleophiles and bases . This stability allows for orthogonal protection strategies using base-labile protection groups . The Boc group can be cleaved under anhydrous acidic conditions, producing tert-butyl cations .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis of peptides and other compounds containing amino functions . The Boc-protection process facilitates the synthesis of these compounds by preventing unwanted reactions at the protected sites . The cleavage of the Boc group then allows for further reactions at these sites .

Result of Action

The primary molecular effect of this compound’s action is the protection of amino functions, facilitating the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Boc-protection process is typically conducted under either aqueous or anhydrous conditions . The cleavage of the Boc group requires anhydrous acidic conditions . Therefore, the efficacy and stability of this compound as a protecting group can be influenced by factors such as pH and the presence of water.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl carbamate can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The process typically involves the use of hydrazine hydrate and isopropyl alcohol, followed by the addition of di-tert-butyl dicarbonate. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas, nickel or rhodium catalysts.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: tert-Butyl carbamate is unique due to its stability under a wide range of conditions and its ease of removal using strong acids. This makes it particularly useful in multi-step organic syntheses where different protecting groups need to be selectively removed .

Properties

IUPAC Name

tert-butyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKDJXLFVYVEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20195265
Record name tert-Butyl carbamate
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4248-19-5
Record name 1,1-Dimethylethyl carbamate
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Record name tert-Butyl carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tert-butyl carbamate?

A1: The molecular formula of this compound is C5H11NO2, and its molecular weight is 117.15 g/mol. [] (https://www.semanticscholar.org/paper/3d4cce7a33c18c41cbf8855c4f0fb64d3876e4e0)

Q2: Are there any characteristic spectroscopic data for this compound?

A2: Yes, the C–N bond length in this compound has been determined to be 1.3374 (9) Å by cryogenic X-ray crystallography. [] (https://www.semanticscholar.org/paper/3d4cce7a33c18c41cbf8855c4f0fb64d3876e4e0)

Q3: Is this compound stable under acidic conditions?

A3: No, this compound is acid-labile. It can be deprotected under acidic conditions to yield the free amine. Aqueous phosphoric acid has been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates. [] (https://www.semanticscholar.org/paper/81c78273430027ee879af4a0291f9eff7ced653f)

Q4: What about its stability under basic conditions?

A4: this compound is generally stable under basic conditions, which allows for its use in reactions involving strong bases. [] (https://www.semanticscholar.org/paper/5912cf540e174a64a0140d7265e21d3366d667e4)

Q5: Can this compound be used directly in amide bond formation reactions?

A5: Yes, a novel rhodium-catalyzed coupling method has been developed for the direct amidation of N-Boc-protected amines using arylboroxines and tert-butyl carbamates. This method bypasses the traditional two-step deprotection-condensation sequence. [] (https://www.semanticscholar.org/paper/3ebca8d1d6374d2a03654c4a235f8b17f960c544)

Q6: How does sodium tert-butoxide influence palladium-catalyzed reactions with this compound?

A6: Sodium tert-butoxide has been identified as a crucial component in the palladium-catalyzed synthesis of N-Boc-protected anilines from aryl bromides and this compound. [] (https://www.semanticscholar.org/paper/5912cf540e174a64a0140d7265e21d3366d667e4)

Q7: What is the role of this compound in Curtius rearrangement reactions?

A7: this compound can be used as an additive in modified Curtius reactions with diphenyl phosphorazidate (DPPA) to improve the yield of the desired carbamate product. [] (https://www.semanticscholar.org/paper/7f89c486449bcd90113a97f4dc51897a6e321e0d)

Q8: Can this compound be used for aziridination reactions?

A8: Yes, a practical and environmentally friendly method has been developed for the aziridination of α,β-unsaturated carbonyl compounds using this compound and sodium hypochlorite pentahydrate (NaOCl·5H2O). This transition-metal-free method generates tert-butyl N-chloro-N-sodio-carbamate in situ, which acts as the aziridinating agent. [] (https://www.semanticscholar.org/paper/7660eeb0648c69ff69df41da8319b07b385e718c)

Q9: What are some synthetic applications of this compound?

A9: this compound is a versatile reagent used in numerous synthetic transformations. Applications include:

  • Protection of amines: As a common amine protecting group, it allows selective reactions at other functional groups in the molecule. [, , , , , , ]
  • Synthesis of heterocycles: It serves as a precursor for the synthesis of various heterocycles, such as benzofurans, indoles, and triazoles. [, , , , ]
  • Preparation of amino acids: It can be used in the synthesis of both natural and unnatural amino acids. [, , ]
  • Construction of peptides and peptidomimetics: Its use in solid-phase peptide synthesis and the creation of peptidomimetics with potential biological activity is significant. [, ]

Q10: Have there been computational studies on the elimination kinetics of this compound derivatives?

A10: Yes, theoretical studies using Moller–Plesset MP2/6-31G and DFT B3LYP/6-31G(d), B3LYP/6-31G(d,p) levels of theory have been conducted on the gas-phase elimination kinetics of this compound and its derivatives. [] (https://www.semanticscholar.org/paper/21afbc5ce532afedbd6906f5e32294fc39a543d9)

Q11: Can you elaborate on the stability of compounds incorporating this compound?

A11: The stability of molecules containing this compound can vary greatly depending on the specific molecular structure and environmental conditions. Factors influencing stability include:

    Q12: What analytical techniques are used to characterize and quantify this compound and its derivatives?

    A12: Several analytical techniques are employed to characterize and quantify this compound and its derivatives, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the compound and can be used to assess purity. [, , , ]
    • Mass Spectrometry (MS): Used to determine the molecular weight and identify fragments, which helps in structural elucidation. [, , ]
    • X-ray Photoelectron Spectroscopy (XPS): Provides information on elemental composition and chemical states within a material, useful for studying surface-bound species. [] (https://www.semanticscholar.org/paper/a097e5448739c6249309ffb8a046d380c484f43f)
    • Infrared Reflection-Absorption Spectroscopy (IRAS): Used to study the vibrational modes of molecules adsorbed on surfaces, providing insights into their orientation and bonding. [] (https://www.semanticscholar.org/paper/a097e5448739c6249309ffb8a046d380c484f43f)
    • High-Performance Liquid Chromatography (HPLC): A powerful separation technique used to purify and analyze mixtures containing this compound derivatives. Different modes like chiral HPLC can be employed for enantiomeric separations. [, , , ]

    Q13: Are there examples of this compound being used in interdisciplinary research areas?

    A13: Yes, the use of this compound extends to interdisciplinary fields such as:

    • Materials science: It is used in the development of new polymers and biomaterials, including those with pH-responsive properties. [, , ]
    • Bioimaging: Fluorescent probes based on heteroacenes coupled to this compound-protected dendrimers have shown potential for bioimaging applications. [] (https://www.semanticscholar.org/paper/40fe261cafa448d9f0e146fe8e1bcb739f75b295)

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